Tolazoline vs. Phentolamine: Differential Inhibition of 5-HT-Mediated Vascular Contraction
In rat thoracic aorta (RTA) helical strip preparations, phentolamine competitively inhibited both norepinephrine (NE)-induced and 5-hydroxytryptamine (5-HT)-induced contraction, whereas tolazoline inhibited only NE-induced contraction but failed to inhibit 5-HT-mediated responses [1]. The pA2 value for phentolamine against 5-HT differed from its pA2 against NE, and at elevated calcium concentration (2.5 mM), phentolamine was approximately 100 times more potent as an inhibitor of NE responses compared to 5-HT responses [1].
| Evidence Dimension | Inhibition of 5-HT-induced contraction in rat thoracic aorta |
|---|---|
| Target Compound Data | No inhibition of 5-HT-mediated contraction |
| Comparator Or Baseline | Phentolamine: competitive inhibition of 5-HT contraction (pA2 values differ from NE pA2); 100× more potent at NE inhibition vs. 5-HT at 2.5 mM Ca²⁺ |
| Quantified Difference | Qualitative difference: tolazoline lacks 5-HT inhibitory activity present in phentolamine |
| Conditions | Rat thoracic aorta helical strips; 5-HT and norepinephrine contractile responses; calcium concentrations of 1.6 mM and 2.5 mM |
Why This Matters
This differential 5-HT receptor activity profile determines which compound should be selected for experiments involving serotonergic pathways or mixed adrenergic/serotonergic pharmacology.
- [1] Curro FA, Greenberg S, Verbeuren TJ, Vanhoutte PM. Differential inhibition of 5-hydroxytryptamine (5-HT) mediated contraction of rat thoracic aortae by phentolamine and tolazoline: correlation with inhibition of 5-HT binding and calcium ion. Methods Find Exp Clin Pharmacol. 1983;5(5):291-297. PMID: 6876942. View Source
